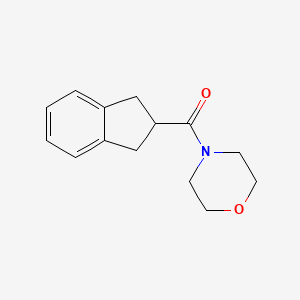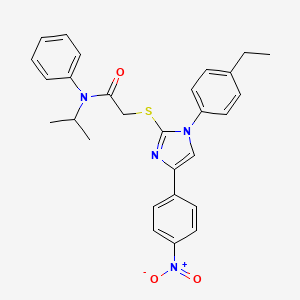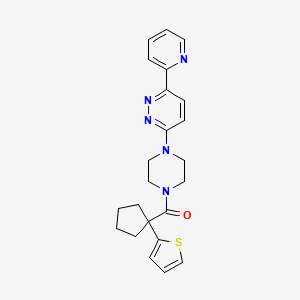![molecular formula C23H23FN2O6S B2384412 N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide CAS No. 451500-12-2](/img/structure/B2384412.png)
N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide, also known as DMF-DMA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Research in the synthesis of complex organic molecules often explores novel methodologies for creating compounds with specific properties. For example, the synthesis of aromatic polyamides containing triphenylamine moieties has been explored for their electrochromic properties. These compounds are amorphous, have good solubility in organic solvents, and can be cast into flexible polymer films with excellent thermal stability (Liou & Chang, 2008). Such research indicates a broad interest in developing materials with specific optical and electrical properties, potentially applicable to N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide for creating advanced materials.
Pharmacology and Biochemistry
In pharmacological research, compounds similar to the specified chemical have been investigated for their therapeutic potential. For instance, benzamide derivatives have been studied for their hypoglycemic activities, showing significant potential in treating type 2 diabetes. The structure-activity relationships in these compounds highlight the importance of specific functional groups in modulating biological activity (Grell et al., 1998). This suggests that exploring the biological activities of N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide could uncover new therapeutic uses.
Wirkmechanismus
Target of Action
The primary target of this compound is the serotonin 5-HT2A receptor . These receptors are a class of G-protein coupled receptors and are abundantly present in various regions of the brain, including the cerebral cortex, basal forebrain, hippocampus, and amygdala . They play a crucial role in the regulation and modulation of various physiological and neurological processes, including sleep, affective behavior, and pain .
Mode of Action
The compound acts as a potent agonist at the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the 5-HT2A receptors, mimicking the action of serotonin, and triggers a response that leads to various physiological and psychological effects .
Biochemical Pathways
Upon binding to the 5-HT2A receptors, the compound initiates a series of biochemical reactions that lead to the activation of various downstream signaling pathways . The initial effects of the drug are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine plays an important role .
Pharmacokinetics
A study identified 15 metabolites in urine samples from humans and in fresh liver microsomes from mice . The 2′ and 5′-desmethyl metabolites were proposed as potential biomarkers of usage .
Result of Action
The compound’s action on the 5-HT2A receptors leads to a range of effects. These include hallucinogenic effects, which are primarily associated with the compound’s agonistic action on the receptors . Other reported effects include tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and in severe cases, death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound is often sold via the internet as a ‘legal’ alternative to other hallucinogenic drugs , which can lead to uncontrolled usage and potentially harmful effects.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-30-16-8-11-22(32-3)20(12-16)26-23(27)18-13-17(9-10-19(18)24)33(28,29)25-14-15-6-4-5-7-21(15)31-2/h4-13,25H,14H2,1-3H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKATRSMKGAFBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)




![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)